[4-[(E)-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzoate
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Overview
Description
The compound with the identifier “[4-[(E)-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzoate” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound “[4-[(E)-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzoate” involves specific chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are typically determined by the desired purity and yield of the compound. Common methods include the use of specific reagents and catalysts to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using optimized processes to ensure consistency and efficiency. This often involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: The compound “[4-[(E)-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzoate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction pathway and conditions. These products can include derivatives with modified functional groups, which may have different chemical and physical properties.
Scientific Research Applications
The compound “[4-[(E)-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzoate” has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be utilized in the production of specialized materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of “[4-[(E)-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzoate” involves its interaction with specific molecular targets and pathways. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “[4-[(E)-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzoate” include those with comparable chemical structures and functional groups. These compounds may share similar chemical properties and reactivity.
Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties. This can make it particularly useful in certain applications where other compounds may not be as effective.
Conclusion
The compound “this compound” is a valuable chemical entity with diverse applications in scientific research and industry. Its unique properties and reactivity make it a subject of interest for further study and exploration.
Properties
IUPAC Name |
[4-[(E)-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-15-11-24-17(19-15)20-18-10-12-6-8-14(9-7-12)23-16(22)13-4-2-1-3-5-13/h1-10H,11H2,(H,19,20,21)/b18-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYCUGAUHRQUOS-VCHYOVAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(S1)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N=C(S1)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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